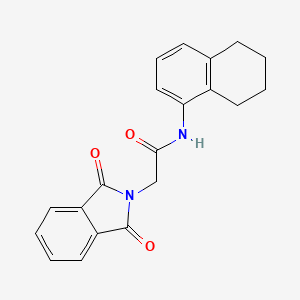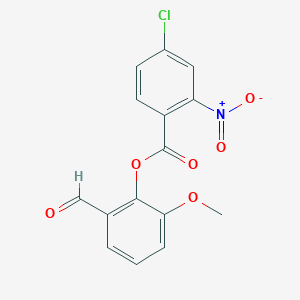
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as GW 501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been studied for its ability to stimulate muscle growth and improve endurance.
Mécanisme D'action
The mechanism of action of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves the activation of the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in the regulation of various metabolic processes such as lipid metabolism, glucose metabolism, and energy homeostasis. Activation of PPARδ by 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide leads to an increase in the expression of genes involved in these metabolic processes, resulting in improved endurance and muscle growth.
Biochemical and Physiological Effects
Studies have shown that 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide has several biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism, resulting in increased fat burning and improved endurance. It has also been shown to increase the expression of genes involved in muscle growth, resulting in increased muscle mass and strength. Additionally, it has been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes and other metabolic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide for lab experiments is its ability to improve endurance and stimulate muscle growth. This makes it a useful tool for studying the mechanisms of these processes and for developing potential treatments for diseases such as obesity and diabetes. However, one limitation of this compound is its potential for off-target effects. As a selective androgen receptor modulator, it may have unintended effects on other receptors and pathways, making it important to carefully study its effects in various systems.
Orientations Futures
There are several potential future directions for the study of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential applications in the treatment of metabolic diseases such as obesity and diabetes. Further studies are needed to fully understand its effects on glucose metabolism and insulin sensitivity. Another area of interest is its potential applications in the field of sports and athletics. Further studies are needed to fully understand its effects on muscle growth and endurance, as well as its potential for abuse as a performance-enhancing drug. Additionally, there is potential for the development of more selective and potent PPARδ agonists based on the structure of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide.
Méthodes De Synthèse
The synthesis of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-amino-4-bromobenzoic acid with acetic anhydride to form 2-acetamido-4-bromobenzoic acid. This intermediate is then reacted with 3-pyridinecarboxylic acid and thionyl chloride to form 2-acetamido-4-bromo-3-pyridinecarboxylic acid. Finally, this intermediate is reacted with ammonia to form 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In the field of sports and athletics, this compound has been studied for its ability to improve endurance and stimulate muscle growth. In the field of medicine, it has been studied for its potential applications in the treatment of various diseases such as obesity, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJAVDQOFPKKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)


![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)



![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)

